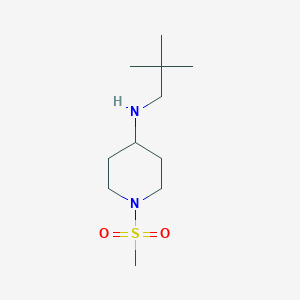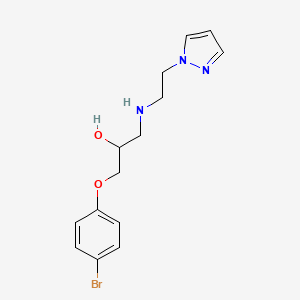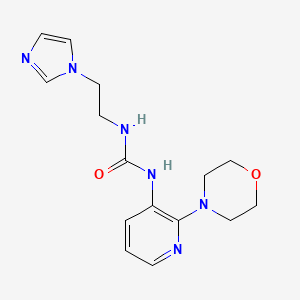
1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine, also known as MNPA, is a synthetic compound that belongs to the piperidine class of compounds. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. In
作用機序
1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine acts as a selective dopamine transporter (DAT) inhibitor, which means it prevents the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on the brain depending on the location of the dopamine receptors.
Biochemical and Physiological Effects:
1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine has been shown to increase dopamine levels in the brain, which can lead to various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models, which makes it a potential candidate for the treatment of cognitive disorders. It has also been shown to have potential applications in the treatment of drug addiction and depression.
実験室実験の利点と制限
1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine has several advantages for lab experiments. It is a potent and selective DAT inhibitor, which makes it an ideal tool for studying the role of dopamine in various physiological and pathological processes. However, 1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine has some limitations as well. It is a synthetic compound, which means it may not accurately represent the effects of naturally occurring compounds in the brain. Additionally, more research is needed to fully understand the long-term effects of 1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine on the brain.
将来の方向性
There are several future directions for research on 1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine. One potential avenue is the development of 1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine-based drugs for the treatment of neurological disorders such as Parkinson's disease and ADHD. Another potential direction is the study of the long-term effects of 1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine on the brain, as well as its potential for abuse and addiction. Additionally, more research is needed to fully understand the mechanism of action of 1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine and its effects on various dopamine receptors in the brain.
In conclusion, 1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine is a synthetic compound with potential applications in medicinal chemistry. It acts as a selective DAT inhibitor, which makes it an ideal tool for studying the role of dopamine in various physiological and pathological processes. While more research is needed to fully understand the long-term effects of 1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine on the brain, it has the potential to be a valuable tool for the development of drugs for the treatment of various neurological disorders.
合成法
1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-(methylsulfonyl)piperidin-4-amine with neopentyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine.
科学的研究の応用
1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent binding affinity towards the dopamine transporter (DAT), which is a protein that plays a crucial role in the regulation of dopamine levels in the brain. This makes it a potential candidate for the development of drugs for the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
N-(2,2-dimethylpropyl)-1-methylsulfonylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2S/c1-11(2,3)9-12-10-5-7-13(8-6-10)16(4,14)15/h10,12H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIZPMXWFIOGMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1CCN(CC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3-fluorophenoxy)ethyl]-4-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B7571855.png)

![4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7571876.png)

![3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B7571885.png)

![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B7571896.png)

![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7571906.png)
![N-[4-(2-piperidin-1-ylethyl)phenyl]-1H-indole-6-carboxamide](/img/structure/B7571908.png)
![Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate](/img/structure/B7571916.png)
